6-Aminoquinoline-8-carboxylic acid
Overview
Description
6-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoline-8-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the cyclization of an appropriate precursor, such as 2-aminobenzaldehyde, with a suitable reagent under acidic or basic conditions. The reaction can be catalyzed by transition metals or conducted under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are preferred. These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Quinoline alcohol derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
6-Aminoquinoline-8-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It serves as a scaffold for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 6-aminoquinoline-8-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with DNA. The amino and carboxylic acid groups facilitate binding to target molecules, enhancing its biological activity. The compound can also participate in redox reactions, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Pyrimethamine: Another antimalarial compound with a pyrimidine ring.
Mefloquine: A quinoline derivative used to treat and prevent malaria
Uniqueness: 6-Aminoquinoline-8-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and enhance its binding affinity to biological targets. This dual functionality distinguishes it from other quinoline derivatives and broadens its range of applications .
Properties
IUPAC Name |
6-aminoquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSOBTXQJQKUEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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